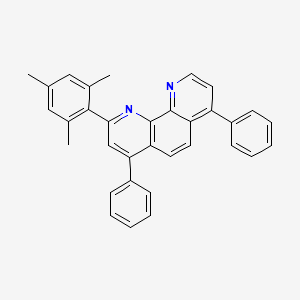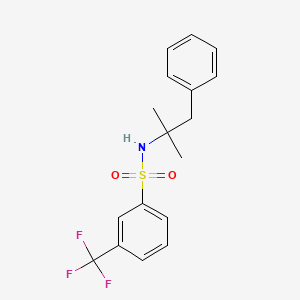![molecular formula C14H16O3 B14191056 {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid CAS No. 923026-30-6](/img/structure/B14191056.png)
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is an organic compound characterized by its unique structure, which includes a trimethylphenyl group attached to a propynyl chain, further linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid typically involves the reaction of 2,4,6-trimethylphenylacetylene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Derivatives with different functional groups replacing the acetic acid moiety.
Scientific Research Applications
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The trimethylphenyl group may facilitate binding to hydrophobic pockets in proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylacetic acid: Similar structure but lacks the propynyl chain.
Phenylpropynoic acid: Contains the propynyl chain but lacks the trimethylphenyl group.
Acetoxyacetic acid: Contains the acetic acid moiety but lacks the aromatic and alkyne groups.
Uniqueness
{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid is unique due to the combination of its trimethylphenyl, propynyl, and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
923026-30-6 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-[3-(2,4,6-trimethylphenyl)prop-2-ynoxy]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-10-7-11(2)13(12(3)8-10)5-4-6-17-9-14(15)16/h7-8H,6,9H2,1-3H3,(H,15,16) |
InChI Key |
XELKIFUBKCPOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CCOCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)

![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)


![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)


